Glutaminase C-IN-1

Übersicht

Beschreibung

- Glutaminase C-IN-1 (Verbindung 968) ist ein allosterischer Inhibitor der Glutaminase C (GAC).

- Es hemmt selektiv das Wachstum von Krebszellen, ohne normale Zellgegenstücke zu beeinträchtigen .

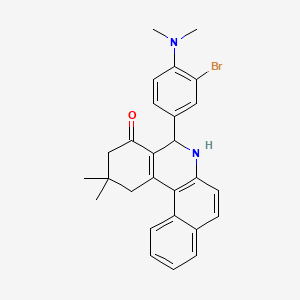

- Die chemische Struktur von this compound ist unten dargestellt: !this compound Chemical Structure

Herstellungsmethoden

- Synthesewege und Reaktionsbedingungen für this compound sind in der verfügbaren Literatur nicht umfassend dokumentiert.

- Industrielle Produktionsmethoden können proprietäre Prozesse umfassen.

Vorbereitungsmethoden

- Synthetic routes and reaction conditions for Glutaminase C-IN-1 are not widely documented in the available literature.

- Industrial production methods may involve proprietary processes.

Analyse Chemischer Reaktionen

- Glutaminase C-IN-1 unterliegt wahrscheinlich verschiedenen Reaktionen, aber spezifische Details sind rar.

- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben geheim.

- Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind nicht gut dokumentiert.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Cancer Therapy Development

- Targeting Glutamine Addiction : Glutaminase C-IN-1 has been studied for its potential to enhance the efficacy of existing cancer treatments by targeting the metabolic vulnerabilities of cancer cells. Inhibiting glutaminase C can sensitize tumors to chemotherapy and immunotherapy, particularly when combined with agents that target immune checkpoints like PD-L1 .

- Clinical Trials : Compounds derived from the same class as this compound, such as CB-839, are currently undergoing clinical trials. These trials aim to evaluate their effectiveness in treating various solid tumors and hematological malignancies .

-

Metabolomic Studies

- Pharmacometabolomics : Research has demonstrated that treatment with this compound alters the metabolomic profiles of cancer cells. For instance, studies have shown significant changes in the levels of key metabolites such as glutamate and alpha-ketoglutarate upon treatment, indicating a disruption in the TCA cycle and overall cellular metabolism .

- Biodistribution Studies : Recent studies utilizing positron emission tomography (PET) with radiolabeled variants of glutaminase inhibitors have provided insights into their pharmacokinetics and biodistribution in vivo. Such studies help elucidate how these compounds behave in biological systems, which is crucial for optimizing their therapeutic use .

-

Neuroscience Applications

- Cognitive Function Studies : Overexpression of glutaminase C has been linked to cognitive deficits and synaptic dysfunction. Investigating how this compound affects these pathways can provide insights into potential therapeutic strategies for neurodegenerative diseases or cognitive impairments associated with cancer treatments .

Case Studies

Wirkmechanismus

- Glutaminase C-IN-1 targets Glutaminase C (GAC), an enzyme involved in glutamine metabolism.

- By inhibiting GAC, it disrupts glutamine utilization in cancer cells, impairing their growth.

Vergleich Mit ähnlichen Verbindungen

- Glutaminase-Inhibitoren sind ein wachsendes Forschungsgebiet.

- Die Einzigartigkeit von Glutaminase C-IN-1 liegt in seiner selektiven Wirkung gegen Krebszellen.

- Ähnliche Verbindungen umfassen andere Glutaminase-Inhibitoren wie BPTES und CB-839.

Biologische Aktivität

Glutaminase C (GAC), an enzyme involved in glutamine metabolism, has garnered attention for its role in cancer biology and neurodegenerative diseases. This article focuses on the biological activity of GAC, particularly the compound Glutaminase C-IN-1, which is being explored as a potential therapeutic agent.

Overview of Glutaminase C

GAC catalyzes the hydrolysis of glutamine to glutamate, playing a crucial role in cellular metabolism, particularly in cancer cells that exhibit "glutamine addiction" for growth and survival. Elevated levels of GAC have been associated with various cancers, including non-small cell lung cancer (NSCLC) and breast cancer, where it contributes to increased metabolic demands and tumor progression .

The enzymatic activity of GAC is regulated by phosphorylation and oligomerization. GAC can self-assemble into a supratetrameric structure that is essential for its activity. Phosphate ions play a significant role in converting inactive dimers into active tetramers, enhancing its enzymatic function .

Key Reaction:

Biological Activity of this compound

This compound is an inhibitor specifically targeting GAC. Its biological activity has been evaluated in various studies:

- Antitumor Effects : In vitro studies have demonstrated that this compound effectively reduces the proliferation of cancer cell lines by inhibiting GAC activity, leading to decreased glutamate levels and subsequent metabolic disruption in tumor cells .

- Neurotoxicity : Research indicates that elevated GAC levels in microglia can lead to neurotoxic effects, particularly in the context of HIV infection and Alzheimer's disease. Inhibiting GAC may mitigate these effects by reducing glutamate-induced excitotoxicity .

Cancer Models

In preclinical models, this compound has shown promise as an adjunct therapy alongside existing cancer treatments. For instance:

- Study on NSCLC : In NSCLC cell lines, treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls .

- Combination Therapy : The compound has been tested in combination with immune checkpoint inhibitors, enhancing their efficacy by reducing tumor metabolic support through GAC inhibition .

Neurodegenerative Models

In studies involving transgenic mice models with GAC overexpression:

- Cognitive Impairment : Mice exhibited learning deficits correlating with elevated GAC levels and neuroinflammation. Treatment with this compound showed improvement in cognitive functions by normalizing glutamate levels .

Data Table: Summary of Biological Activity

| Study Focus | Model Type | Key Findings |

|---|---|---|

| NSCLC | Cell Lines | Decreased viability with this compound |

| Combination Therapy | Tumor Models | Enhanced efficacy of immune checkpoint inhibitors |

| Neurotoxicity | Transgenic Mice | Improved cognitive function with GAC inhibition |

Eigenschaften

IUPAC Name |

5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFRRJQWRZFDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389215 | |

| Record name | CHEBI:60279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311795-38-7 | |

| Record name | CHEBI:60279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.